molecular formula C16H11NO4 B10780212 6-Methyl-3-(4-nitrophenyl)chromen-2-one

6-Methyl-3-(4-nitrophenyl)chromen-2-one

Cat. No.: B10780212
M. Wt: 281.26 g/mol
InChI Key: XGJDMHWEDXLYCE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for CHEMBL3360732 are not readily available in the public domain.
    • Researchers interested in its synthesis would need to explore scientific literature or proprietary sources.
  • Chemical Reactions Analysis

    • CHEMBL3360732 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

    • While detailed applications are scarce, CHEMBL3360732 could find use in:
      • Medicinal chemistry: Investigating its potential as a drug candidate.
      • Biology: Studying its effects on cellular processes.
      • Industry: Exploring its applications in materials science or other fields.
  • Mechanism of Action

    • The exact mechanism by which CHEMBL3360732 exerts its effects remains unknown.
    • Researchers would need to investigate its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or similar compounds for CHEMBL3360732.
    • Further research might reveal its uniqueness or similarities to other molecules.

    Properties

    Molecular Formula

    C16H11NO4

    Molecular Weight

    281.26 g/mol

    IUPAC Name

    6-methyl-3-(4-nitrophenyl)chromen-2-one

    InChI

    InChI=1S/C16H11NO4/c1-10-2-7-15-12(8-10)9-14(16(18)21-15)11-3-5-13(6-4-11)17(19)20/h2-9H,1H3

    InChI Key

    XGJDMHWEDXLYCE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

    Origin of Product

    United States

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